molecular formula C18H11N3O3S B8751963 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-

Cat. No.: B8751963
M. Wt: 349.4 g/mol
InChI Key: UMCMHUBVKCIKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C18H11N3O3S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H11N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(furan-3-yl)pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C18H11N3O3S/c19-9-13-8-16-17(14-6-7-24-12-14)11-21(18(16)20-10-13)25(22,23)15-4-2-1-3-5-15/h1-8,10-12H

InChI Key

UMCMHUBVKCIKDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C#N)C4=COC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cl[Pd]Cl
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Synthesis routes and methods II

Procedure details

A mixture of iodide 37 (2.00 g, 4.89 mmol), furan-3-boronic acid (820 mg, 7.33 mmol), PdCl2(PPh3)2 (343 mg, 0.49 mmol), LiCl (622 mg, 14.7 mmol), 1.0 M aqueous Na2CO3 (12.2 mL, 12.2 mmol), EtOH (23 mL) and toluene (23 mL) were refluxed for 50 min. After cooling the layers were separated, brine was added to the aqueous layer and extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried (MgSO4) and concentrated. The resulting solid was purified by silicagel chromatography using 30% ethyl acetate in hexane (gradient elution) to give 38 as an orange solid (1.23 g, 72%);
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2 g
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622 mg
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12.2 mL
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343 mg
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23 mL
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23 mL
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Yield
72%

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